

# Physical and chemical properties of "2-Methoxy-5-(trifluoromethyl)benzaldehyde"

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## Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B115459

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## An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methoxy-5-(trifluoromethyl)benzaldehyde**, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document consolidates critical data including physicochemical properties, safety information, and detailed experimental protocols for its synthesis and purification. Spectroscopic data is presented to aid in the identification and characterization of this compound.

### Chemical Identity and Physical Properties

**2-Methoxy-5-(trifluoromethyl)benzaldehyde** is an aromatic aldehyde containing both a methoxy and a trifluoromethyl substituent on the benzene ring. These functional groups impart unique electronic properties that make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	146539-83-5[1]
IUPAC Name	2-methoxy-5-(trifluoromethyl)benzaldehyde[2]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub> [1]
Molecular Weight	204.15 g/mol [1][2]
InChI	InChI=1S/C9H7F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-5H,1H3
InChIKey	WFRURKYDETYZGF-UHFFFAOYSA-N[2]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)C(F)(F)F)C=O</chem> [2]

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	Solid	Sigma-Aldrich
Melting Point	85-89 °C	abcr Gute Chemie
Density	1.287 g/cm <sup>3</sup>	BOC Sciences
Topological Polar Surface Area	26.3 Å <sup>2</sup> [2]	Alfa Chemistry[2]
Purity	≥95%	Sigma-Aldrich
Storage Temperature	2-8°C, under inert atmosphere	Sigma-Aldrich

## Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of **2-Methoxy-5-(trifluoromethyl)benzaldehyde**. The following are characteristic spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (highly deshielded, around 9.5-10.5 ppm), the aromatic protons (in the range of 7.0-

8.0 ppm with splitting patterns dictated by their substitution), and the methoxy group protons (a singlet around 3.8-4.0 ppm).

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will exhibit a characteristic peak for the carbonyl carbon of the aldehyde group (typically in the range of 185-195 ppm). The aromatic carbons will appear between 110-160 ppm, with the carbon bearing the trifluoromethyl group showing a quartet due to C-F coupling. The methoxy carbon will resonate around 55-60 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Methoxy-5-(trifluoromethyl)benzaldehyde** will display characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected around  $1700\text{ cm}^{-1}$ . Aromatic C-H stretching vibrations are typically observed above  $3000\text{ cm}^{-1}$ , while the C-O stretching of the methoxy group will appear in the region of  $1250\text{-}1000\text{ cm}^{-1}$ . The C-F stretching vibrations of the trifluoromethyl group will result in strong absorptions in the  $1350\text{-}1100\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

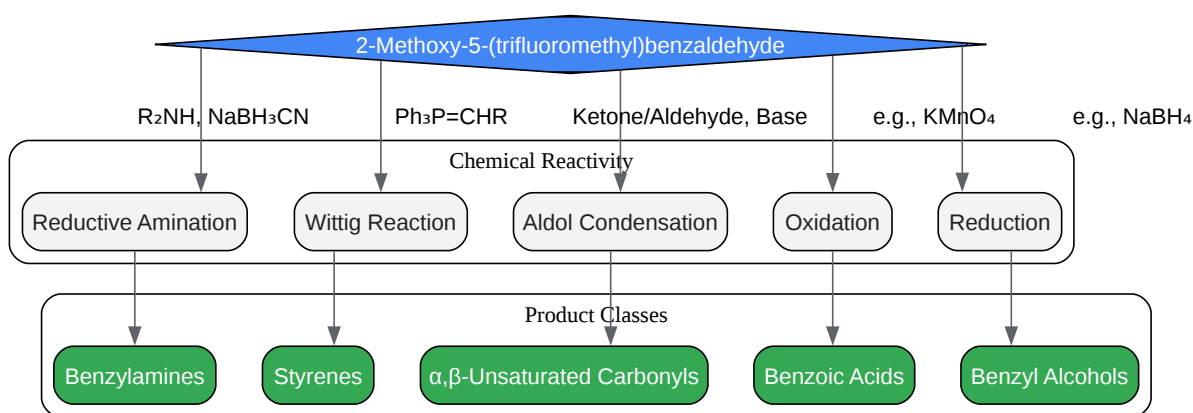
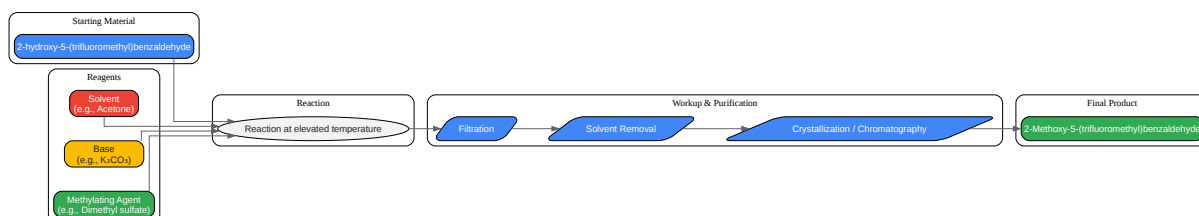
Mass spectrometry will show the molecular ion peak ( $\text{M}^+$ ) at an  $m/z$  corresponding to the molecular weight of the compound (204.15). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom ( $\text{M}-1$ ) and the loss of the formyl group ( $\text{M}-29$ ), leading to the formation of the corresponding benzoyl and phenyl cations, respectively.

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-Methoxy-5-(trifluoromethyl)benzaldehyde** is not readily available in the provided search results, a general synthetic approach can be inferred from procedures for analogous compounds. A plausible synthetic route would involve the methylation of the corresponding hydroxybenzaldehyde precursor.

## General Synthetic Workflow

A potential synthesis could involve the methylation of 2-hydroxy-5-(trifluoromethyl)benzaldehyde.



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## References

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